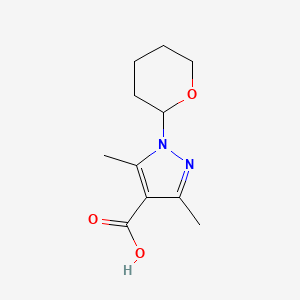

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethyl-1-(oxan-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-16-9/h9H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWARDWJLFRKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCCO2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. The structural characteristics of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid allow it to participate in cyclization reactions, nucleophilic substitutions, and other transformations that are essential for synthesizing pharmaceuticals and agrochemicals .

Potential Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound possesses potential biological activities, including antimicrobial and anti-inflammatory effects. Studies have shown that derivatives of this compound may inhibit specific enzymes or receptors involved in inflammatory pathways, making it a candidate for developing new therapeutic agents .

Medicinal Chemistry

Drug Development

In the realm of drug development, this compound is being investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance bioactivity against various diseases. For instance, studies have focused on its efficacy against cancer cells and neurodegenerative diseases like Alzheimer's disease . The compound's interaction with biological targets suggests it could modulate pathways that are crucial for disease progression.

Industrial Applications

Production of Specialty Chemicals

this compound is also applied in the production of specialty chemicals. Its unique properties make it suitable for formulating materials that require specific chemical characteristics, such as stability and reactivity. This application extends to sectors such as agriculture, where it may be used to develop new pesticides or herbicides .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid and analogous pyrazole derivatives are summarized below:

Table 1: Key Structural and Functional Comparisons

Key Insights

Electronic Effects :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) lower the pKa of the carboxylic acid, enhancing hydrogen-bonding capacity and binding to enzymes like phosphodiesterases .

- The oxan-2-yl group provides moderate electron-donating effects, balancing solubility and reactivity .

Cyclic ethers (oxan-2-yl, tetrahydropyran-4-yl) improve aqueous solubility compared to purely hydrophobic groups like isopropyl .

Biological Activity: Ethyl ester derivatives (e.g., 3-nitrophenyl ester) serve as prodrugs, improving bioavailability by passive diffusion . The oxan-2-yl analog’s stereoelectronic profile may optimize interactions with adenosine or P2Y receptors, similar to related pyrazole-carboxylic acids in adenylate cyclase studies .

Biological Activity

3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrazole ring, dimethyl groups, and an oxan-2-yl substituent, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 1823269-38-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes and receptors.

Key Biological Activities

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Antitumor Potential :

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Comparison with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| 3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Antimicrobial, Anti-inflammatory | Similar inhibition profiles against cytokines |

| 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido)pyrazoles | Antitumor | Promising results against multiple cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid?

- Methodology : Utilize condensation reactions between pyrazole-4-carboxylic acid derivatives and oxane (tetrahydropyran) precursors under acidic or basic catalysis. For example, coupling 3,5-dimethylpyrazole-4-carboxylic acid with 2-hydroxytetrahydropyran via nucleophilic substitution, followed by purification using column chromatography .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to enhance yield.

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Calculate purity via peak area normalization .

- Structural Confirmation : Employ - and -NMR to verify substituent positions (e.g., methyl groups at pyrazole C3/C5, oxane ring attachment) and FT-IR for carboxylic acid (-COOH) stretching bands (~1700 cm) .

Q. What safety protocols are critical during experimental handling?

- Recommendations :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact, as pyrazole derivatives may cause irritation .

- Work in a fume hood to avoid inhalation of fine particles. Store the compound in a dry, cool environment to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural analysis?

- Methodology :

- X-ray Refinement : Use SHELX software to resolve ambiguities in bond lengths/angles, particularly for the oxane ring conformation and pyrazole-carboxylic acid tautomerism .

- Dynamic NMR : Perform variable-temperature -NMR to study rotational barriers in the oxane ring, which may explain discrepancies in peak splitting .

Q. What computational strategies predict the biological activity of this compound?

- Approach :

- Molecular Docking : Model interactions with target proteins (e.g., LD transpeptidase or PPARγ) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- QSAR Studies : Correlate substituent effects (methyl, oxane) with antimicrobial or anti-diabetic activity using descriptors like logP and polar surface area .

Q. What are the challenges in designing multi-functional inhibitors based on this scaffold?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.